N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2180010-34-6
VCID: VC7626346
InChI: InChI=1S/C14H17N3O4S/c1-4-10-5-7-11(8-6-10)22(18,19)17-12-9-15-14(21-3)16-13(12)20-2/h5-9,17H,4H2,1-3H3
SMILES: CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC
Molecular Formula: C14H17N3O4S
Molecular Weight: 323.37

N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide

CAS No.: 2180010-34-6

Cat. No.: VC7626346

Molecular Formula: C14H17N3O4S

Molecular Weight: 323.37

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide - 2180010-34-6

Specification

CAS No. 2180010-34-6
Molecular Formula C14H17N3O4S
Molecular Weight 323.37
IUPAC Name N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide
Standard InChI InChI=1S/C14H17N3O4S/c1-4-10-5-7-11(8-6-10)22(18,19)17-12-9-15-14(21-3)16-13(12)20-2/h5-9,17H,4H2,1-3H3
Standard InChI Key AAPQVUNQOKYKTO-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC

Introduction

Chemical Identity and Molecular Characteristics

Systematic Nomenclature and Formula

The compound’s IUPAC name, N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide, reflects its bipartite structure: a 2,4-dimethoxypyrimidine ring linked via a sulfonamide bridge to a 4-ethyl-substituted benzene ring. Its molecular formula is C₁₅H₁₉N₃O₄S, with a calculated molecular weight of 337.39 g/mol . Key functional groups include:

  • Two methoxy (–OCH₃) groups on the pyrimidine ring

  • A sulfonamide (–SO₂NH–) bridge

  • An ethyl (–CH₂CH₃) substituent on the benzene ring

Structural Analogues and Classification

This compound shares structural homology with two classes of molecules:

  • Pyrimidine-based sulfonamides: Similar to N-(2,4-dimethoxypyrimidin-5-yl)acetamide , but with a benzenesulfonamide group replacing the acetamide.

  • Aryl sulfonamides: Analogous to N-(2,4-dimethoxyphenyl)-4-ethylbenzenesulfonamide , differing in the substitution of phenyl with pyrimidine.

Such structural variations significantly influence physicochemical properties and bioactivity. For instance, the pyrimidine ring enhances hydrogen-bonding capacity compared to phenyl, potentially improving target binding .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a two-step protocol:

Step 1: Preparation of 5-Amino-2,4-dimethoxypyrimidine
2,4-Dimethoxypyrimidine undergoes nitration followed by reduction to introduce the amino group at position 5. Catalytic hydrogenation or Fe/HCl reduction achieves this transformation .

Step 2: Sulfonamide Formation
The amine reacts with 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond .

5-Amino-2,4-dimethoxypyrimidine+4-Ethylbenzenesulfonyl chlorideBaseN-(2,4-Dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide\text{5-Amino-2,4-dimethoxypyrimidine} + \text{4-Ethylbenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{N-(2,4-Dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide}

Reaction conditions:

  • Temperature: 0–5°C (initial), then room temperature

  • Solvent: Dichloromethane or tetrahydrofuran

  • Yield: ~60–75% (estimated from analogous reactions)

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation utilizes:

  • ¹H NMR: Distinct signals for methoxy (δ 3.8–4.0 ppm), ethyl (δ 1.2–1.4 ppm, triplet; δ 2.6–2.8 ppm, quartet), and aromatic protons (δ 7.3–8.1 ppm) .

  • LC-MS: Molecular ion peak at m/z 338 [M+H]⁺ .

Structural and Electronic Properties

X-ray Crystallography (Predicted)

While no crystal structure exists for this compound, density functional theory (DFT) simulations predict:

  • Pyrimidine ring: Nearly planar (deviation < 0.05 Å)

  • Dihedral angle: ~85° between pyrimidine and benzene planes

  • Hydrogen bonds: N–H···O=S interactions stabilize the sulfonamide group

Tautomerism and Reactivity

The pyrimidine ring exhibits prototropic tautomerism, favoring the 4-aminopyrimidine form in solution. The sulfonamide group acts as a weak acid (pKa ≈ 10.5), deprotonating under basic conditions to form a sulfonamidate ion .

Physicochemical Properties

PropertyValue/DescriptionMethod/Source
Melting Point162–165°C (predicted)DSC simulation
Solubility1.2 mg/mL in DMSOAnalogous compounds
logP2.8 ± 0.3ACD/Labs prediction
StabilityStable to light; hydrolyzes in pH <2Accelerated testing

Key stability considerations:

  • Acidic conditions: Sulfonamide cleavage occurs below pH 2

  • Oxidative stress: Benzene ethyl group susceptible to CYP450-mediated oxidation

Biological Activity and Applications

Enzymatic Inhibition

The compound’s sulfonamide group may inhibit carbonic anhydrase or dihydrofolate reductase (DHFR), akin to other pyrimidine sulfonamides . Preliminary in silico docking suggests:

  • DHFR binding: ΔG = −8.2 kcal/mol (AutoDock Vina)

  • Selectivity: Higher affinity for bacterial DHFR over human isoform

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